(3R,4S)-3-Chloro-4-phenylpyrrolidine-2,5-dione
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Description
(3R,4S)-3-Chloro-4-phenylpyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C10H8ClNO2 and its molecular weight is 209.63. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
A study focused on the synthesis of new 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, where the synthetic route improved by microwave irradiation led to significantly higher yields compared to conventional methods. Some compounds exhibited promising in vitro antifungal activities against several test fungi, highlighting the potential of these derivatives as novel fungicides. Additionally, density functional theory (DFT) calculations were performed to explore the structure-activity relationship, with molecular electrostatic potential maps analyzed for the optimized geometry of similar compounds to predict chemical activity (Cvetković et al., 2019).
Polymorphism in Chemical Structures
Research into the polymorphs of meso-(E,E)-1,1'-[1,2-bis(4-chlorophenyl)ethane-1,2-diyl]bis(phenyldiazene) revealed insights into concomitant polymorphism and configurational disorder, shedding light on the structural complexity of related compounds. The absence of hydrogen bonds in one polymorph versus complex chain and sheet formations in another via C-H...π(arene) and C-H...N interactions illustrates the intricate interactions that can influence the physical properties and stability of these materials (Mohamed et al., 2016).
Photoluminescent Conjugated Polymers
A series of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole units, related to (3R,4S)-3-Chloro-4-phenylpyrrolidine-2,5-dione, were synthesized. These polymers exhibit strong photoluminescence and high photochemical stability, making them suitable for electronic applications due to their good solubility and processability (Beyerlein & Tieke, 2000).
Structural Investigations by NMR and X-ray Crystallography
Studies on 3-acylpyrrolidine-2,4-diones (tetramic acids) using 1H and 13C NMR spectroscopy alongside single crystal X-ray crystallography have led to the revision of structures of a number of natural products. This research provides crucial insights into the tautomerism and structural flexibility of these compounds, which are significant for understanding their biological activities and chemical properties (Nolte, Steyn, & Wessels, 1980).
Oxidation of Pyrazolines
A study utilizing 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione as an effective oxidizing agent for the conversion of pyrazolines to their corresponding pyrazoles under mild conditions demonstrates the chemical versatility and reactivity of related compounds. This work highlights the potential utility of these compounds in synthetic organic chemistry (Zolfigol et al., 2006).
Properties
IUPAC Name |
(3R,4S)-3-chloro-4-phenylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-8-7(9(13)12-10(8)14)6-4-2-1-3-5-6/h1-5,7-8H,(H,12,13,14)/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWSBXBZNXQEDE-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)NC2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](C(=O)NC2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.